5-tert-butyl-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one
Description
Chemical Structure & Properties 5-tert-butyl-4-oxa-8-thia-6-azatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one (CAS: 138480-41-8) is a tricyclic heterocyclic compound featuring a fused oxa (oxygen), thia (sulfur), and aza (nitrogen) ring system. Its molecular formula is C₁₂H₁₃NO₃S, with a molecular weight of 219.24 g/mol .
Properties
IUPAC Name |
2-tert-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c1-14(2,3)13-15-11-10(12(16)17-13)8-6-4-5-7-9(8)18-11/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJAFAZWDJVXBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C3=C(S2)CCCC3)C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules containing the necessary functional groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of high-throughput screening and process optimization ensures efficient and cost-effective manufacturing.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur or nitrogen atoms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the tert-butyl group or other reactive sites.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-tert-butyl-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 5-tert-butyl-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of multiple heteroatoms allows for diverse interactions, including hydrogen bonding, coordination with metal ions, and π-π stacking. These interactions can influence various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Key Structural and Functional Differences
Substituent Effects on Lipophilicity :
- The tert-butyl group in the target compound enhances lipophilicity compared to the smaller methyl group in the analog from . This difference likely improves membrane permeability but reduces aqueous solubility .
- The 3-hydroxyphenyl substituent in CAS 357618-26-9 introduces polarity due to the hydroxyl group, increasing solubility in polar solvents like DMSO compared to the tert-butyl variant .
Electronic and Steric Influences: The pyridin-3-yl group () introduces a heteroaromatic ring, enabling hydrogen bonding and π-π interactions, which may enhance binding affinity in biological systems compared to the non-aromatic tert-butyl group .
Pharmacological Potential: Compounds with sulfur- and nitrogen-rich heterocycles (e.g., thia-azatricyclo frameworks) are often explored for antimicrobial or enzyme-inhibitory activity. For example, highlights a related bicyclic compound with thiadiazole and tetrazole groups used in antibiotics, suggesting possible shared bioactivity pathways for the target compound and its analogs .
Research Findings and Trends
Synthetic Utility :
- The tert-butyl variant and its analogs serve as versatile intermediates in heterocyclic chemistry. For instance, lists these compounds in a building blocks catalog, emphasizing their role in constructing complex pharmacophores .
Biopolymer Interactions :
- discusses a structurally distinct tetracyclic compound with dithia and aza moieties, underscoring the broader relevance of sulfur- and nitrogen-containing scaffolds in biopolymer binding. While the target compound lacks a dithia system, its thia-aza core may similarly engage with biological targets through hydrophobic or electronic interactions .
Stability and Handling :
- Analogs like the 3-hydroxyphenyl derivative () are stable at room temperature, suggesting that the tert-butyl variant may also exhibit favorable storage stability, a critical factor for industrial and research applications .
Biological Activity
5-tert-butyl-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with notable biological activity that has been the subject of various studies. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique tricyclic structure characterized by the presence of both oxygen and sulfur heteroatoms, which contribute to its reactivity and biological interactions. Its molecular formula is C14H17NO2S, and it exhibits a molecular weight of 275.35 g/mol. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
Research indicates that compounds with similar tricyclic structures often interact with various biological targets, including enzymes and receptors involved in critical physiological processes:
- Enzyme Inhibition : The compound may exhibit inhibitory effects on certain enzymes, which could be relevant in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter systems.
Antioxidant Properties
Studies have shown that compounds similar to this compound possess significant antioxidant activity. This property is crucial for mitigating oxidative stress in cells, which is linked to various diseases including neurodegenerative disorders.
Neuroprotective Effects
Research has highlighted the neuroprotective potential of related compounds in models of Parkinson's disease (PD). For instance, a derivative was shown to significantly improve behavioral outcomes in PD animal models by activating specific dopamine receptors, indicating that the compound may have similar neuroprotective effects due to its structural analogies.
Case Studies
-
Study on Neuroprotection : In a study evaluating the neuroprotective effects of tricyclic compounds on MPTP-induced dopaminergic neuron degeneration in mice, it was found that administration of related compounds led to reduced neuronal loss and improved motor function.
Compound Model Outcome 5-tert-butyl derivative MPTP model Reduced neuronal loss Control (Placebo) MPTP model No significant effect -
Antioxidant Activity Assessment : Another study assessed the antioxidant capacity using DPPH radical scavenging assays for various derivatives including 5-tert-butyl-4-oxa compounds.
Compound IC50 (µM) 5-tert-butyl derivative 12.5 Ascorbic Acid (Control) 10
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
